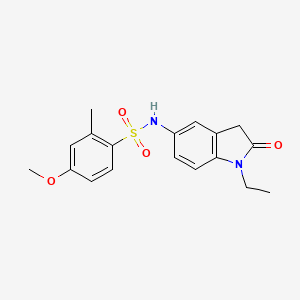

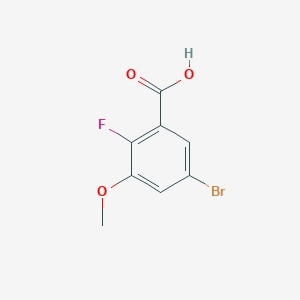

![molecular formula C17H22N2O2 B2536284 Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate CAS No. 1060980-53-1](/img/structure/B2536284.png)

Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (TBM-PC) is a synthetic compound that has been the subject of numerous scientific studies. It has been found to possess several pharmacological properties and has been used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A study by Nguyen et al. (1990) synthesized derivatives of pyrido[4,3-b]indole, which demonstrated promising antitumor activities both in vitro and in vivo, using standard NCI protocols. These compounds were tested against leukemic and solid tumor cells, highlighting the potential of pyrido[4,3-b]indoles in cancer research (Nguyen et al., 1990).

Crystal Structure and Synthesis

Iijima and Irikawa (1996) analyzed the crystal structure of a related compound, providing insights into its molecular arrangement and potential interactions. This study contributes to understanding the physical properties and potential applications of pyrido[4,3-b]indole derivatives in medicinal chemistry (Iijima & Irikawa, 1996).

Synthetic Methodology

Somei et al. (1998) developed a simple method for synthesizing γ-carboline derivatives, including those with a methoxycarbonyl group at the 4-position, based on 1-hydroxyindole chemistry. This method could prepare various 3-substituted methyl 5H-pyrido[4, 3-b]indole-4-carboxylates, highlighting the chemical versatility of these compounds (Somei et al., 1998).

Functionalization and Chemical Transformations

Ryabova et al. (2001) demonstrated the transformation of δ-carboline derivatives, providing pathways for the creation of various pyrido[4,3-b]indole derivatives. Their work expands the synthetic possibilities for functionalizing these compounds, which could be crucial in developing new pharmaceutical agents (Ryabova et al., 2001).

Novel Condensation Reactions

Umehara, Ueda, and Tokuyama (2016) explored a novel condensation reaction involving carboxylic acids and non-nucleophilic N-heterocycles, applicable to the acylation of indoles and related compounds. This research enhances the understanding of chemical reactions involving pyrido[4,3-b]indole structures (Umehara, Ueda, & Tokuyama, 2016).

Wirkmechanismus

Target of Action

Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . These compounds have been found to exhibit high anti-tumor activity . The primary targets of these compounds are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . This is achieved through the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met .

Biochemical Pathways

The affected biochemical pathways involve the inhibition of cancer cell proliferation. The compound’s interaction with its targets leads to a marked inhibition of the cytolytic activity of the cancer cells

Pharmacokinetics

The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity, which is very important for passage through the cell wall . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compound’s action results in a dose-dependent inhibition of the proliferations of Hela, A549, HepG2, and MCF-7 cell lines .

Eigenschaften

IUPAC Name |

tert-butyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-11-5-6-14-12(9-11)13-10-19(8-7-15(13)18-14)16(20)21-17(2,3)4/h5-6,9,18H,7-8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZVCTUREBJLTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

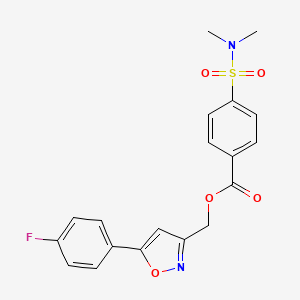

![(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B2536202.png)

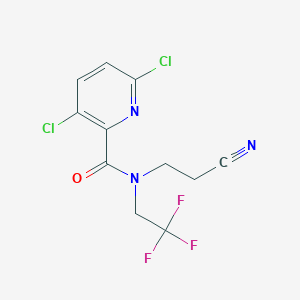

![2-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2536204.png)

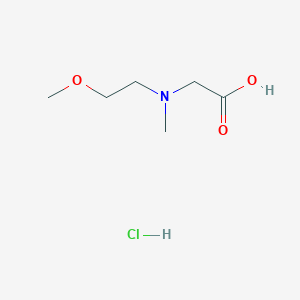

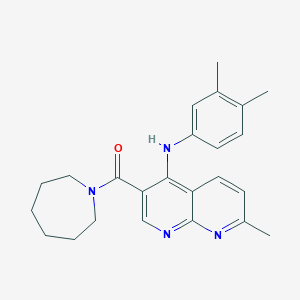

![2-((7-acetyl-3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2536211.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536212.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2536216.png)

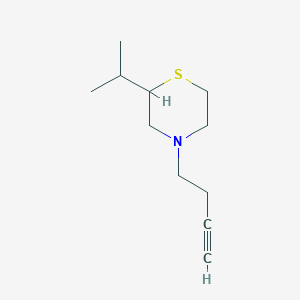

![1-(2-Tert-butylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2536219.png)

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2536221.png)